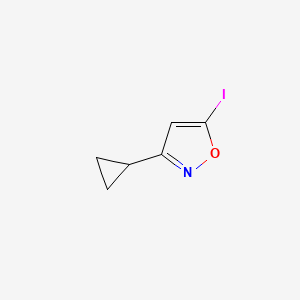

3-Cyclopropyl-5-iodo-isoxazole

Description

Historical Context and Evolution of Isoxazole (B147169) Research

The history of isoxazole chemistry dates back to the late 19th century, with Ludwig Claisen first identifying the cyclic structure of 3-methyl-5-phenylisoxazole (B94393) in 1888. researchgate.netijpcbs.com The first synthesis of the isoxazole ring itself is credited to Dunstan and Dymond. researchgate.netijpcbs.com A pivotal advancement in the field occurred between 1930 and 1946, with Quilico's extensive studies on the synthesis of the isoxazole ring system through the reaction of nitrile oxides with unsaturated compounds. researchgate.netijpcbs.com Early work established that isoxazoles possess aromatic characteristics, though the weak N-O bond makes the ring susceptible to cleavage under certain conditions, particularly in basic media. researchgate.netrsc.org Over the decades, research has evolved from fundamental synthesis to the exploration of the vast biological and material science applications of isoxazole derivatives. researchgate.netscilit.com

Importance of Five-Membered N,O-Heterocycles in Chemical and Biomedical Sciences

Heterocyclic compounds are of immense importance, bridging the gap between chemical and life sciences. openmedicinalchemistryjournal.com Five-membered heterocycles containing nitrogen and oxygen, such as isoxazoles and oxazolidines, are particularly significant. igi-global.comnih.gov Their structures are found in a multitude of natural products, including nucleic acids, vitamins, and antibiotics. frontiersin.org In medicinal chemistry, these rings are key structural motifs in many clinically effective drugs. igi-global.commdpi.com The inclusion of nitrogen and oxygen heteroatoms enhances polarity, facilitating interactions like hydrogen bonding and aromatic stacking with biological targets. mdpi.com This makes them valuable components in the design of new therapeutic agents for a wide range of diseases, including cancer and neurodegenerative disorders. nih.govmdpi.com Furthermore, their unique physicochemical properties can improve a drug candidate's metabolic stability, solubility, and bioavailability. mdpi.com

The Isoxazole Scaffold as a Privileged Structure in Organic Synthesis and Drug Discovery

The isoxazole ring is considered a "privileged structure" in medicinal chemistry. nih.govrsc.orgnih.govacs.org This concept describes molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity, making them valuable templates for drug discovery. nih.gov The isoxazole core is present in numerous commercially available drugs, such as the antibiotic sulfamethoxazole, the COX-2 inhibitor valdecoxib, and the immunosuppressant leflunomide. rsc.orgwikipedia.org Its value stems from its rigid, aromatic nature and its ability to be readily functionalized at various positions, allowing for the fine-tuning of pharmacological properties. researchgate.netnih.gov The development of diverse synthetic methods, especially those allowing for the creation of large chemical libraries, has cemented the isoxazole scaffold's role in the search for new bioactive compounds. nih.govacs.org

Overview of Research Directions for Substituted Isoxazoles

Current research on substituted isoxazoles is broad and dynamic, driven by their wide spectrum of potential applications. researchgate.netrsc.org A major focus remains in medicinal chemistry, where scientists design and synthesize novel isoxazole derivatives as potential antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. rsc.orgderpharmachemica.com Research trends include the development of multi-targeted therapies and the use of isoxazoles in treating neuropsychiatric conditions. nih.govrsc.org In agrochemicals, isoxazoles are investigated for use as herbicides and insecticides. scilit.com There is also growing interest in the field of material science, exploring applications such as photochromic materials, liquid crystals, and components in dye-sensitized solar cells. scilit.com Synthetic methodology continues to evolve, with an emphasis on green chemistry, metal-free reactions, and the development of efficient one-pot procedures to build molecular complexity. rsc.orgrsc.org

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-5-iodo-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWYJQQPDZHRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Applications and Future Outlook

Given its structure, 3-Cyclopropyl-5-iodo-isoxazole is primarily positioned as a valuable chemical building block for organic synthesis and medicinal chemistry. Its utility lies in the combination of the medicinally relevant cyclopropyl (B3062369) group with the synthetically versatile iodo-substituent on the privileged isoxazole (B147169) scaffold.

Researchers can use this compound as a starting point to rapidly synthesize a diverse array of novel isoxazole derivatives. nih.gov By applying various cross-coupling reactions at the 5-position, a wide range of chemical functionalities (aryl groups, alkyl groups, alkynyl groups, etc.) can be introduced. The resulting library of compounds, all sharing the 3-cyclopropylisoxazole (B1320078) core, can then be screened for various biological activities, from anticancer and antimicrobial to neuroprotective effects. rsc.orgrsc.org

The future of research involving compounds like this compound is tied to the ongoing quest for new and more effective therapeutic agents. As high-throughput screening and combinatorial chemistry continue to be essential tools in drug discovery, the demand for versatile and strategically functionalized building blocks will remain high. The unique combination of features in this compound makes it a prime candidate for use in these discovery programs, contributing to the development of the next generation of isoxazole-based pharmaceuticals.

Computational and Theoretical Investigations of Isoxazole Systems

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. While specific docking studies for 3-Cyclopropyl-5-iodo-isoxazole are not reported, research on other isoxazole (B147169) derivatives reveals common interaction patterns that are likely relevant.

Isoxazole-containing compounds have been evaluated as inhibitors for a variety of biological targets, including enzymes like cyclooxygenases (COX), Cytochrome P450 (CYP450), and carbonic anhydrase (CA). nih.govtandfonline.comacs.org In these studies, the isoxazole core often acts as a key scaffold, positioning its substituents into specific pockets of the enzyme's active site.

Key interactions typically observed for the isoxazole scaffold include:

Hydrogen Bonding: The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, interacting with donor residues like arginine or asparagine in a protein's active site.

Hydrophobic Interactions: The aromatic isoxazole ring and its substituents contribute to hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine.

For this compound, the substituents would be expected to play specific roles:

The 3-cyclopropyl group is a compact, lipophilic moiety. It is well-suited to fit into small, hydrophobic pockets within a protein's binding site, contributing to binding affinity through van der Waals forces.

The 5-iodo group provides a significant hydrophobic contribution. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl oxygen or a glutamate/aspartate residue.

The following table summarizes docking results for a series of isoxazole derivatives targeting Cytochrome P450 enzymes, illustrating how different substitutions on the core structure influence binding affinity (docking score). tandfonline.com

| Compound Derivative | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 4-OH Phenyl Isoxazole | CYP1A2 | -7.3 | Asp237, Asp110 |

| 4-F Phenyl Isoxazole | CYP1A2 | -7.8 | Not Specified |

| 3-NO2 Phenyl Isoxazole | CYP1A2 | -7.7 | Not Specified |

| 4-OH Phenyl Isoxazole | CYP2C9 | -8.0 | Not Specified |

| Ketoconazole (Reference) | CYP1A2 | -7.5 | Asp237, Asp110 |

| Erlotinib (Reference) | CYP2C9 | -7.0 | Not Specified |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. researchgate.net These methods can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as molecular orbital energies. For isoxazole systems, DFT calculations using functionals like B3LYP with basis sets such as 6-311+G(d,p) have been successfully employed. researchgate.net

For this compound, these calculations would provide insight into:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles for the ground-state structure.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Charge Distribution: Calculation of the molecular electrostatic potential (MEP) map would visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atom is typically an electron-rich site, while the region around the iodine atom may exhibit properties conducive to halogen bonding.

The following table lists key parameters that would be derived from a typical quantum chemical calculation for an isoxazole derivative.

| Calculated Property | Significance |

|---|---|

| Total Energy (Hartrees) | Indicates the thermodynamic stability of the molecule. |

| HOMO Energy (eV) | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | Correlates with chemical reactivity and stability. |

| Dipole Moment (Debye) | Measures the overall polarity of the molecule. |

Conformational Analysis and Tautomerism Studies in Isoxazoles

For this compound, the primary focus of conformational analysis is the rotation of the cyclopropyl (B3062369) group relative to the plane of the isoxazole ring. Tautomerism is not a relevant consideration for this molecule as there are no mobile protons on the heterocyclic ring or its immediate substituents.

The cyclopropyl group is not freely rotating due to potential steric hindrance with the adjacent part of the isoxazole ring. Computational studies on similar structures, such as 3-cyclopropyl-1,2,4-oxadiazole derivatives, have shown that the molecule can exist in different stable conformations. nih.gov In these studies, two distinct conformers were identified in different crystal polymorphs, indicating a relatively low energy barrier between them. The preferred conformation is often dictated by the crystallization solvent and the resulting intermolecular interactions (crystal packing). nih.gov

For this compound, theoretical calculations could map the potential energy surface as a function of the dihedral angle between the cyclopropyl ring and the isoxazole ring. This would identify the lowest energy (most stable) conformations and the energy barriers to rotation. It is likely that the most stable conformer would adopt a "bisected" or "perpendicular" orientation to minimize steric clash.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

SAR and SPR studies are crucial in drug discovery for understanding how chemical structure relates to biological activity and physicochemical properties, respectively. For isoxazole-based compounds, extensive SAR has been developed across various therapeutic targets. nih.govnih.gov

Analysis of this compound within an SAR/SPR framework involves considering the contribution of each component:

Isoxazole Core: Serves as a rigid scaffold. Its heteroatoms are important for establishing key polar interactions with a biological target.

3-Cyclopropyl Group: In a series of Farnesoid X receptor (FXR) agonists, a cyclopropyl linker was used to connect the isoxazole "hammerhead" to another part of the molecule. nih.gov Such groups are often used to probe hydrophobic pockets, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity due to their favorable lipophilic character.

5-Iodo Group: The substituent at the 5-position is critical for modulating activity. In many SAR studies, changing this group from a hydrogen to a halogen or a larger aryl group dramatically alters potency and selectivity. nih.gov An iodine atom is large and lipophilic. It can fill a hydrophobic pocket or participate in halogen bonding, which can be a powerful tool for enhancing ligand affinity. Replacing iodine with other halogens (F, Cl, Br) would systematically alter the size, lipophilicity, and halogen-bonding propensity, which is a classic SAR strategy.

A hypothetical SAR table for a series of isoxazole derivatives is presented below to illustrate these concepts.

| R1 (3-position) | R2 (5-position) | IC50 (nM) | Comment |

|---|---|---|---|

| Methyl | -H | 5,200 | Low activity |

| Cyclopropyl | -H | 1,500 | Cyclopropyl improves activity over methyl. |

| Cyclopropyl | -Cl | 350 | Small halogen enhances potency. |

| Cyclopropyl | -Br | 120 | Larger halogen further improves potency. |

| Cyclopropyl | -I | 45 | Iodo group provides optimal interaction. |

| Phenyl | -I | 600 | Bulky phenyl group is detrimental. |

Advanced Applications of Isoxazole Scaffolds in Chemical and Biological Research

Medicinal Chemistry Applications and Therapeutic Potential

While the isoxazole (B147169) ring is a key component in many biologically active compounds, a thorough review of scientific literature reveals a significant gap in the exploration of 3-Cyclopropyl-5-iodo-isoxazole for therapeutic purposes. The following subsections detail the lack of specific research findings for this particular compound in several key areas of medicinal chemistry.

Anticancer Agents

Extensive searches of chemical and biological databases have yielded no specific studies investigating the anticancer properties of this compound. While numerous other isoxazole derivatives have been synthesized and evaluated as potential antineoplastic agents, research on the specific efficacy of this compound against any cancer cell lines or its mechanism of action in oncology has not been reported.

Anti-inflammatory Agents

There is currently no available research data on the potential anti-inflammatory activity of this compound. The isoxazole moiety is present in some known anti-inflammatory drugs; however, the specific contribution of a cyclopropyl (B3062369) group at the 3-position and an iodine atom at the 5-position to anti-inflammatory effects has not been a subject of published scientific inquiry.

Antimicrobial, Antibacterial, and Antifungal Agents

An examination of the literature indicates that this compound has not been specifically screened for its antimicrobial, antibacterial, or antifungal activities. Although the broader class of isoxazoles has been a source of compounds with antimicrobial properties, the specific activity spectrum of this compound against pathogenic microorganisms remains uninvestigated.

Antiviral Agents

To date, no studies have been published that explore the potential of this compound as an antiviral agent. The scientific community has not reported any investigations into its efficacy against any viral pathogens.

Antitubercular Agents

There is a lack of scientific reports concerning the evaluation of this compound for antitubercular activity. While other isoxazole-containing compounds have been explored as potential treatments for tuberculosis, this specific derivative has not been a part of those studies.

Modulators of Neurological Pathways

The role of this compound as a modulator of neurological pathways is another area where research is absent. No studies were found that investigate its potential effects on neurotransmitter systems, receptors, or its utility in models of neurological disorders.

Other Pharmacological Activities

The isoxazole nucleus is a component of numerous compounds demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects. google.comnih.gov The incorporation of a cyclopropyl group, such as in the 3-position of the isoxazole ring, is a common strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate conformation.

While the broader class of cyclopropyl-isoxazole derivatives has been investigated for various therapeutic targets, specific pharmacological data for this compound is not extensively documented in publicly available literature. Its chemical structure, featuring a reactive C-I bond, strongly suggests its primary role is not as a final, pharmacologically active agent but as a crucial synthetic intermediate used to create more complex derivatives for biological evaluation. The iodo group serves as a versatile handle for introducing diverse functional groups, enabling the exploration of structure-activity relationships (SAR) around the 3-cyclopropyl-isoxazole core.

Design and Development Strategies in Drug Discovery

The design and development of new drugs often rely on the use of versatile chemical building blocks that allow for the systematic modification of a core scaffold. This compound is a prime example of such a building block in drug discovery.

The strategic value of this compound lies in the combination of two key structural features:

The 3-Cyclopropyl Group : This small, strained ring is a bioisostere for other groups and can impart favorable properties such as increased potency and improved metabolic profile.

The 5-Iodo Group : The carbon-iodine bond at the 5-position is a key functional group for synthetic elaboration. It is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.

This design allows medicinal chemists to use this compound as a foundational scaffold. By employing various cross-coupling reactions, a multitude of substituents can be introduced at the 5-position, creating large libraries of novel compounds. This strategy is fundamental to modern drug discovery, facilitating the rapid synthesis of diverse analogues to optimize biological activity against a specific target. The development process hinges on using this intermediate to build molecules that can be tested for efficacy and safety, rather than using the intermediate itself as a drug.

Agricultural Chemistry Applications

Isoxazole derivatives have found significant application in agricultural chemistry as active ingredients in herbicides, fungicides, and insecticides. researchgate.net For instance, the isoxazole ring is a key component of the herbicide isoxaflutole. The cyclopropyl moiety is also present in various agrochemicals.

However, similar to its profile in pharmacology, this compound is not reported as a commercial agrochemical product. Instead, its value in this sector is as a precursor for the synthesis of more complex isoxazole derivatives that are subsequently screened for potential pesticidal or herbicidal activity. Patents on isoxazole derivatives for use as fungicides indicate the broad interest in this class of compounds for crop protection, where intermediates like this compound would be instrumental in the discovery and synthesis phase. researchgate.net

Role as Versatile Intermediates in Organic Synthesis

The primary and most well-documented role of this compound is as a versatile intermediate in organic synthesis. The presence of the iodine atom on the isoxazole ring makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

This reactivity allows for the transformation of the simple this compound scaffold into a wide array of more complex, highly substituted isoxazoles. The general principle involves the reaction of the iodo-isoxazole with a coupling partner in the presence of a palladium catalyst. Key examples of such transformations include:

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents at the 5-position. This is a highly efficient method for creating C(sp)-C(sp²) bonds.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form a new carbon-carbon bond, attaching aryl or vinyl groups. This is one of the most widely used cross-coupling reactions for generating biaryl structures.

Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

Carbonylative Couplings: Reactions involving carbon monoxide to introduce carbonyl-containing functionalities, such as amides or esters.

The tables below illustrate the versatility of iodo-isoxazoles in these key synthetic transformations, which are directly applicable to this compound.

Table 1: Representative Sonogashira Cross-Coupling of Iodo-Isoxazoles

| Iodo-Isoxazole Substrate | Alkyne Partner | Catalyst System | Product | Ref |

|---|---|---|---|---|

| 4-Iodo-3,5-diphenylisoxazole | Phenylacetylene | Pd(acac)₂/PPh₃, CuI | 3,5-Diphenyl-4-(phenylethynyl)isoxazole |

Table 2: Representative Suzuki-Miyaura Cross-Coupling of Iodo-Isoxazoles

| Iodo-Isoxazole Substrate | Boronic Acid/Ester Partner | Catalyst System | Product | Ref |

|---|

These reactions demonstrate how a simple building block like this compound can be rapidly diversified, making it an invaluable tool for chemists in both academic and industrial research.

Q & A

Basic: What are the optimal synthetic routes for 3-Cyclopropyl-5-iodo-isoxazole, and how can purity be ensured?

Methodological Answer:

The synthesis of trisubstituted isoxazoles like this compound can leverage hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. For example, and describe using alkynes (e.g., phenylacetylene) and nitrile oxides (e.g., from aldehyde oximes) with [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant. Key steps include:

- Cycloaddition: React cyclopropylacetylene with an iodinated nitrile oxide precursor (e.g., derived from hydroxylamine and an aldehyde).

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the product, as seen in multiple isoxazole syntheses .

- Characterization: Confirm purity via HRMS for molecular weight, H/C NMR for substituent arrangement, and IR for functional groups like C–O–N (1230 cm) .

Advanced: How can regioselectivity challenges in the cycloaddition synthesis of trisubstituted isoxazoles be addressed?

Methodological Answer:

Regioselectivity in 1,3-dipolar cycloadditions depends on the electronic nature of the alkyne and nitrile oxide. highlights that electron-deficient alkynes favor nitrile oxide addition at the β-position, while electron-rich alkynes react at the α-position. For this compound:

- Substrate Design: Use cyclopropylacetylene (electron-rich due to cyclopropane’s strain) paired with an electron-deficient iodinated nitrile oxide.

- Catalytic Control: Introduce Lewis acids (e.g., ZnCl) to polarize the alkyne and direct regiochemistry .

- Validation: Compare H NMR shifts of the final product with X-ray crystallography data from analogous compounds (e.g., dihedral angles in ) to confirm substituent positions .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- H/C NMR: Identify cyclopropyl protons (δ 1.0–2.0 ppm, multiplet) and iodine’s deshielding effect on adjacent carbons. Compare with ’s phenylisoxazole data (e.g., C7–N1 = 1.306 Å) .

- HRMS: Confirm molecular ion [M+H] with <2 ppm error. reports HRMS for similar isoxazoles using ESI-TOF .

- IR Spectroscopy: Detect isoxazole ring vibrations (C–O–N at ~1230 cm) and cyclopropyl C–H stretches (3100–3000 cm) .

Advanced: How do computational methods predict the stability and reactivity of iodinated isoxazoles under varying conditions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess steric strain from the cyclopropyl group and iodine’s electronegativity. Compare with crystallographic data (e.g., bond lengths in ) .

- Reactivity Prediction: Use Fukui indices to identify nucleophilic/electrophilic sites. The iodine atom’s polarizability may enhance electrophilic substitution at the 5-position .

- Solubility Modeling: Predict logP values (e.g., using ChemAxon) to optimize reaction solvents (e.g., dichloromethane vs. ethyl acetate) .

Basic: What are the key considerations for introducing iodine in isoxazole synthesis?

Methodological Answer:

- Precursor Selection: Use iodinated aldehydes (e.g., 3-iodobenzaldehyde) to generate nitrile oxides via hydroxylamine condensation ( ’s chlorination method can be adapted for iodine) .

- Halogenation Post-Cycloaddition: Direct iodination via electrophilic substitution (e.g., I, AgOTf) at the 5-position, leveraging the isoxazole’s electron-rich ring .

- Safety: Handle iodine precursors in fume hoods due to volatility, and stabilize products with antioxidants (e.g., BHT) to prevent decomposition .

Advanced: How do crystallographic studies inform the electronic and steric environment of substituted isoxazoles?

Methodological Answer:

- X-ray Diffraction: Resolve bond angles and dihedral angles (e.g., reports a 7.37° dihedral angle between phenyl and isoxazole rings). For this compound, expect steric clashes between cyclopropane and iodine .

- Hirshfeld Analysis: Quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds in ) to predict packing efficiency and stability .

- Electron Density Maps: Identify regions of high polarizability near iodine, guiding derivatization strategies .

Advanced: How to resolve contradictions in spectroscopic data for isoxazole derivatives?

Methodological Answer:

- Cross-Validation: Combine NMR (e.g., N for N–O bonding) with X-ray data to resolve ambiguities. and show conflicting H shifts for similar substituents; deuterated solvents and 2D-COSY can clarify .

- Isotopic Labeling: Use C-labeled nitrile oxides to track cycloaddition regiochemistry .

- Dynamic NMR: Probe ring puckering or conformational exchange at variable temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.